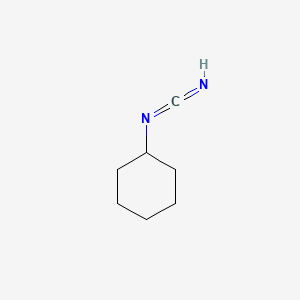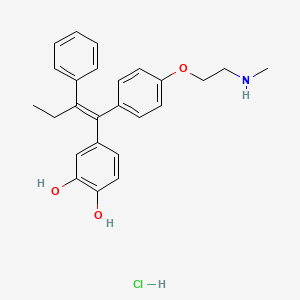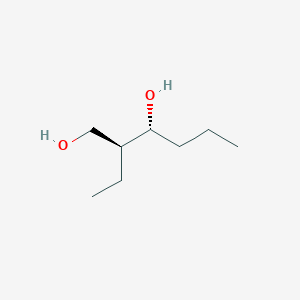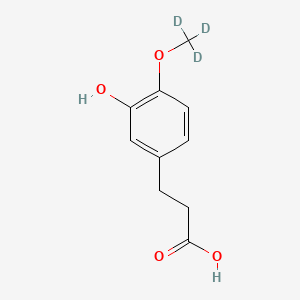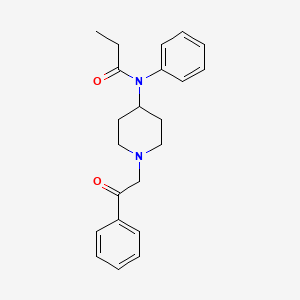
N-(1-Phenacyl-4-piperidyl)propionanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenacyl-4-piperidyl)propionanilide, commonly known as fentanyl, is a synthetic opioid analgesic. It was first synthesized by Dr. Paul Janssen in 1960 and introduced into clinical practice in 1963 . Fentanyl is known for its high potency, being approximately 100 times more potent than morphine . It is widely used for pain management, particularly in surgical settings and for chronic pain conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenacyl-4-piperidyl)propionanilide involves several steps. One common method starts with the reaction of N-benzyl-4-piperidone with aniline to form an imine, which is then reduced with sodium borohydride to yield 4-anilino-N-benzylpiperidine . This intermediate is then reacted with phenethyl bromide in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of fentanyl typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Phenacyl-4-piperidyl)propionanilide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can modify the piperidine ring.
Substitution: Substitution reactions can occur at the phenethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated reagents and bases are often used for substitution reactions.
Major Products
The major products formed from these reactions include various analogs of fentanyl, such as N-(1-propyl-4-piperidyl)propionanilide and N-(1-(2-phenoxyethyl)-4-piperidyl)propionanilide .
Aplicaciones Científicas De Investigación
N-(1-Phenacyl-4-piperidyl)propionanilide has numerous applications in scientific research:
Chemistry: Used as a reference compound in the synthesis of new opioid analogs.
Biology: Studied for its effects on opioid receptors and its role in pain modulation.
Medicine: Widely used in pain management, particularly in cancer patients and during surgeries.
Industry: Utilized in the development of new analgesic formulations and delivery systems.
Mecanismo De Acción
N-(1-Phenacyl-4-piperidyl)propionanilide exerts its effects by binding to the μ-opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound’s high lipophilicity allows it to cross the blood-brain barrier rapidly, contributing to its potent effects .
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A natural opioid with lower potency compared to fentanyl.
Meperidine: A synthetic opioid with similar uses but less potency.
Alfentanil: A fentanyl analog with a shorter duration of action.
Uniqueness
N-(1-Phenacyl-4-piperidyl)propionanilide is unique due to its high potency, rapid onset, and versatility in various formulations (e.g., transdermal patches, lozenges) . Its ability to provide effective pain relief in both acute and chronic settings makes it a valuable compound in medical practice .
Propiedades
Fórmula molecular |
C22H26N2O2 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
N-(1-phenacylpiperidin-4-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C22H26N2O2/c1-2-22(26)24(19-11-7-4-8-12-19)20-13-15-23(16-14-20)17-21(25)18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3 |
Clave InChI |
OUJAJBQQMXDNRK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


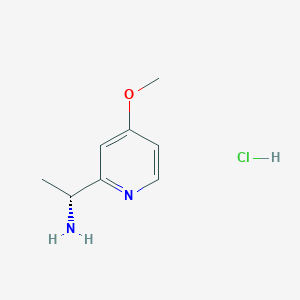

![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
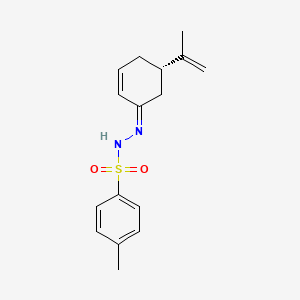

![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
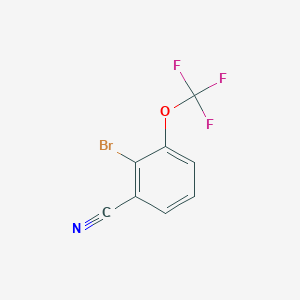

![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)
